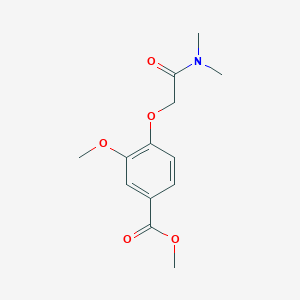
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate
Übersicht
Beschreibung
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(2-(dimethylamino)-2-oxoethoxy)-3-carboxybenzoate.
Reduction: Formation of 4-(2-(dimethylamino)-2-hydroxyethoxy)-3-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the oxoethoxy group, making it less versatile in chemical reactions.
Methyl 3-methoxybenzoate: Lacks the dimethylamino and oxoethoxy groups, resulting in different chemical properties and applications.
4-(Dimethylamino)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Uniqueness
Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is unique due to the presence of both the dimethylamino and oxoethoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H17NO5 |
|---|---|
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
methyl 4-[2-(dimethylamino)-2-oxoethoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C13H17NO5/c1-14(2)12(15)8-19-10-6-5-9(13(16)18-4)7-11(10)17-3/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
VESZOGFONIDODI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














